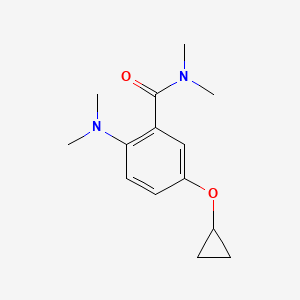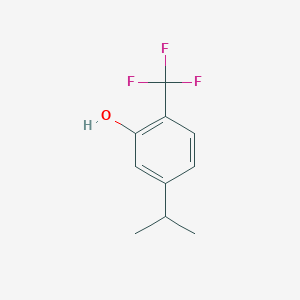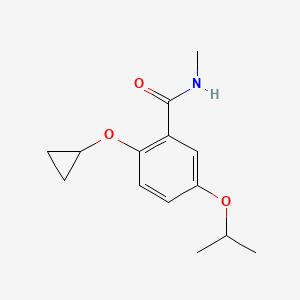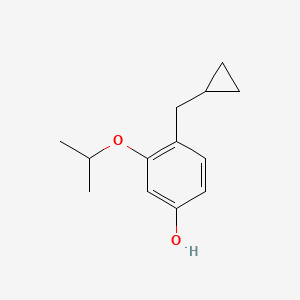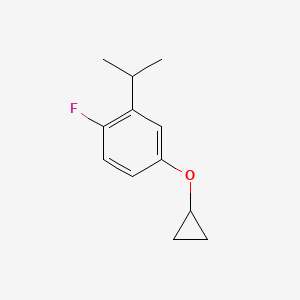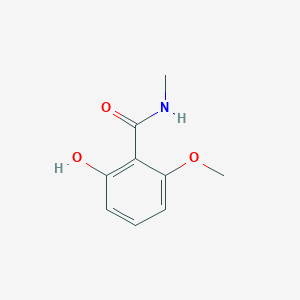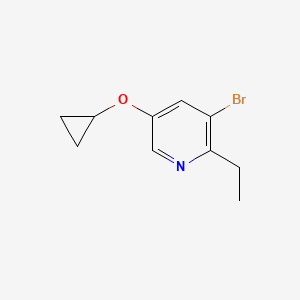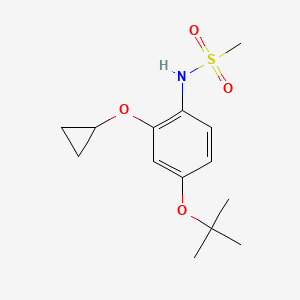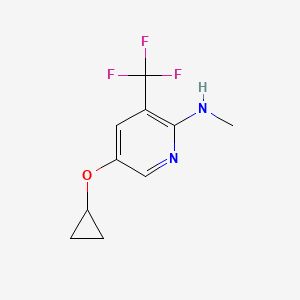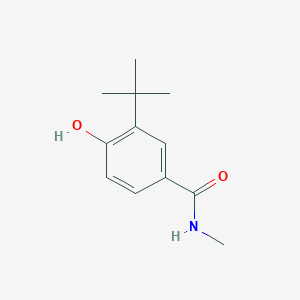
3-Tert-butyl-4-hydroxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-4-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-hydroxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-tert-butyl-4-hydroxybenzoic acid and methylamine.
Amidation Reaction: The carboxylic acid group of 3-tert-butyl-4-hydroxybenzoic acid is converted to an amide group through a reaction with methylamine. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-tert-butyl-4-oxo-N-methylbenzamide.
Reduction: Formation of 3-tert-butyl-4-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
3-Tert-butyl-4-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
3-Tert-butyl-4-hydroxyanisole: Similar structure but with a methoxy group instead of an amide group.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains two tert-butyl groups and a carboxylic acid group.
3-Tert-butyl-4-hydroxybenzaldehyde: Contains an aldehyde group instead of an amide group.
Uniqueness
3-Tert-butyl-4-hydroxy-N-methylbenzamide is unique due to the presence of both a hydroxy group and an amide group on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-tert-butyl-4-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-7-8(11(15)13-4)5-6-10(9)14/h5-7,14H,1-4H3,(H,13,15) |
Clave InChI |
MQHROBFGXXRLRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C(=O)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


